4-bromo-3-methoxy-3H-pyridin-6-one
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Overview
Description
4-bromo-3-methoxy-3H-pyridin-6-one is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a ketone group at the 6th position on the pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-3H-pyridin-6-one typically involves the bromination of 3-methoxy-6-hydroxypyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The final product is purified using techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
4-bromo-3-methoxy-3H-pyridin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-3H-pyridin-6-one involves its interaction with various molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with the synthesis of essential proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxy-2H-pyridin-6-one
- 4-chloro-3-methoxy-3H-pyridin-6-one
- 4-bromo-3-ethoxy-3H-pyridin-6-one
Uniqueness
4-bromo-3-methoxy-3H-pyridin-6-one is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilicity, making it more reactive in substitution reactions. Additionally, the methoxy group increases its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
Molecular Formula |
C6H6BrNO2 |
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Molecular Weight |
204.02 g/mol |
IUPAC Name |
4-bromo-3-methoxy-3H-pyridin-6-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3,5H,1H3 |
InChI Key |
LUODDXWXRKRPII-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=NC(=O)C=C1Br |
Origin of Product |
United States |
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